![molecular formula C6H10N2 B1350429 2-(1H-pyrrol-1-yl)-1-ethanamine CAS No. 29709-35-1](/img/structure/B1350429.png)
2-(1H-pyrrol-1-yl)-1-ethanamine
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Overview
Description
“2-(1H-pyrrol-1-yl)-1-ethanamine” is also known as “1-(2-Aminoethyl)pyrrole”. It is a heterocyclic building block with the empirical formula C6H10N2 and a molecular weight of 110.16 . It is used in the preparation of dihydropyrrolo[2,1:3,4]pyrazino[2,1-a]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .
Synthesis Analysis
The synthesis of “2-(1H-pyrrol-1-yl)-1-ethanamine” involves various chemical reactions. For instance, it may be used in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .Molecular Structure Analysis
The molecular structure of “2-(1H-pyrrol-1-yl)-1-ethanamine” can be represented by the SMILES stringNCCN1C=CC=C1
. The InChI representation is 1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6-7H2
. Chemical Reactions Analysis
“2-(1H-pyrrol-1-yl)-1-ethanamine” can undergo various chemical reactions. For example, it can be used in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations .Physical And Chemical Properties Analysis
“2-(1H-pyrrol-1-yl)-1-ethanamine” is a liquid with a refractive index of 1.5227 and a density of 1.0136 g/mL .Scientific Research Applications
Organic Synthesis
The compound participates in various synthetic pathways, leading to diverse products:
- Dihydropyrrolo [2′,1′:3,4]pyrazino [2,1-a]isoindolones : By reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid, 2-(1H-pyrrol-1-yl)ethanamine forms these intriguing heterocycles. These compounds have potential pharmacological applications .
Materials Science
In materials science, researchers explore the compound’s properties for applications such as:
Safety and Hazards
Future Directions
“2-(1H-pyrrol-1-yl)-1-ethanamine” and its derivatives have potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity . For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for their antibacterial activity .
Mechanism of Action
Target of Action
It is known that the compound may be used in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones .
Mode of Action
It is known that it can react with 2-formylbenzoic acids or 2-acetylbenzoic acid via N-acyliminium cation aromatic cyclizations to prepare dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones .
Biochemical Pathways
The compound’s role in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones suggests it may influence related biochemical pathways .
Result of Action
Its role in the preparation of dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones suggests it may have significant effects at the molecular level .
properties
IUPAC Name |
2-pyrrol-1-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDIRFBJYSOVKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377152 |
Source
|
Record name | 2-(1H-pyrrol-1-yl)-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-1-ethanamine | |
CAS RN |
29709-35-1 |
Source
|
Record name | 2-(1H-pyrrol-1-yl)-1-ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrrol-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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